molecular formula C15H16N4O2S B2462251 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795213-20-5

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2462251
CAS RN: 1795213-20-5
M. Wt: 316.38
InChI Key: SYRXZGQMWGBJOZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a biologically active scaffold possessing diverse activities .

Scientific Research Applications

Synthesis Methods

Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : This research outlines methods for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, a similar structural family to the specified compound, using oxidative dimerization of thioamides. Such methodologies are fundamental in creating building blocks for further chemical modifications and potential therapeutic agents (Takikawa et al., 1985).

Biological Activities and Drug Discovery

Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives : This study focuses on synthesizing and evaluating the anticancer activity of thiadiazole and benzamide derivatives. The synthesized compounds showed promising activity against several human cancer cell lines, indicating the potential therapeutic relevance of such structures in cancer treatment (Tiwari et al., 2017).

Synthesis, Spectroscopic and Biological Activity of Thiadiazole Derivatives : The creation of thiadiazole derivatives and their evaluation for antibacterial and antifungal activities highlights the chemical versatility and potential of thiadiazoles in developing new antimicrobial agents. This research underscores the importance of structural modifications to enhance biological activities (Patel & Patel, 2015).

Insecticidal Assessment of Heterocycles Incorporating a Thiadiazole Moiety : New heterocyclic compounds incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm. The study demonstrates the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of pyrrole-containing compounds, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-19-8-2-3-13(19)14(20)6-7-16-15(21)10-4-5-11-12(9-10)18-22-17-11/h2-5,8-9,14,20H,6-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRXZGQMWGBJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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